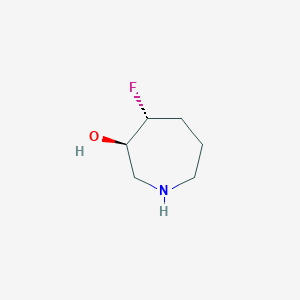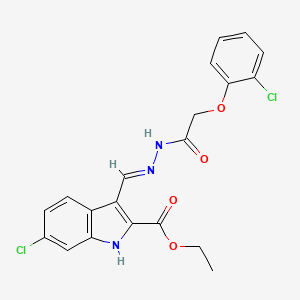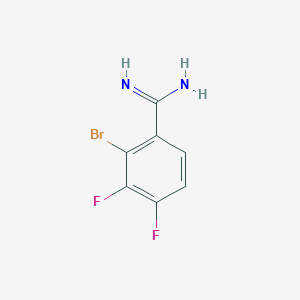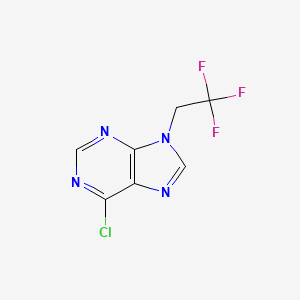
(S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with a unique structure that includes an iodine atom attached to a tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of a tetrahydronaphthalene derivative followed by amination. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the naphthalene ring. The subsequent amination can be achieved using ammonia or an amine source under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding tetrahydronaphthalen-1-amine.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce tetrahydronaphthalen-1-amine.
Aplicaciones Científicas De Investigación
(S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine: The non-chiral version of the compound.
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a bromine atom instead of iodine.
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a chlorine atom instead of iodine.
Uniqueness
(S)-5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and the presence of the iodine atom, which imparts distinct chemical and biological properties. The stereochemistry of the compound can significantly influence its reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C10H12IN |
|---|---|
Peso molecular |
273.11 g/mol |
Nombre IUPAC |
(1S)-5-iodo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12IN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1 |
Clave InChI |
NSSZNDWBWPNYEB-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@@H](C2=C(C1)C(=CC=C2)I)N |
SMILES canónico |
C1CC(C2=C(C1)C(=CC=C2)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)

![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)





![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)




